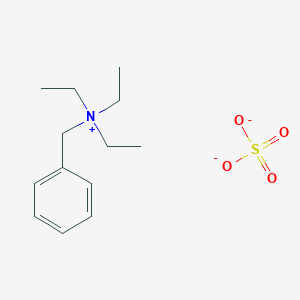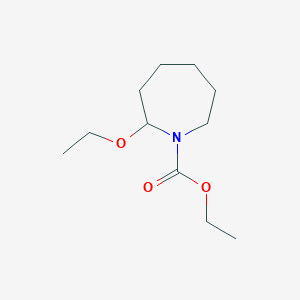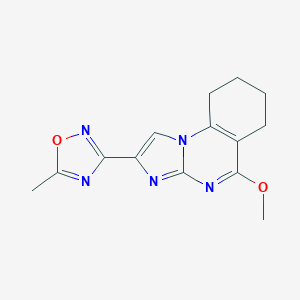
Taniplon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taniplon is a chemical compound that belongs to the class of pyrazolopyrimidine derivatives. It is a potent and selective non-benzodiazepine sedative-hypnotic agent that acts on the central nervous system. This compound has been extensively studied for its potential use as a sleep aid and anxiolytic agent. In
Mecanismo De Acción
Taniplon acts on the central nervous system by binding to specific sites on the GABA-A receptor. It enhances the inhibitory effects of GABA, resulting in the suppression of neuronal activity and the induction of sleep. This compound has a high affinity for the alpha-1 subunit of the GABA-A receptor, which is responsible for the sedative and hypnotic effects of the drug.
Biochemical and Physiological Effects:
This compound has been shown to have a rapid onset of action and a short duration of action. It induces sleep without causing residual sedation or impairment of cognitive function. This compound has also been shown to have anxiolytic properties, reducing anxiety and promoting relaxation. This compound does not affect the cardiovascular system or respiratory function, making it a safe and effective sleep aid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Taniplon has several advantages for lab experiments. It has a high purity and can be easily synthesized in large quantities. This compound is also highly selective for the alpha-1 subunit of the GABA-A receptor, making it a useful tool for studying the role of this receptor in sleep and anxiety disorders. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of taniplon. One area of interest is the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its efficacy in humans. Another area of interest is the development of new formulations of this compound that improve its solubility and stability, making it more effective as a sleep aid and anxiolytic agent. Finally, the role of this compound in the treatment of other neurological disorders such as epilepsy and Parkinson's disease should be investigated.
Métodos De Síntesis
The synthesis of taniplon involves the reaction of 6-chloro-3,4-dihydropyrazolo[1,5-a]pyrimidine-7(8H)-one with 2-amino-5-methylpyrazolo[1,5-a]pyrimidine in the presence of a base. The reaction yields this compound as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
Taniplon has been extensively studied for its potential use as a sleep aid and anxiolytic agent. Its pharmacological properties make it an attractive candidate for the treatment of insomnia and anxiety disorders. This compound has also been investigated for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Propiedades
Número CAS |
106073-01-2 |
|---|---|
Fórmula molecular |
C14H15N5O2 |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
3-(5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H15N5O2/c1-8-15-12(18-21-8)10-7-19-11-6-4-3-5-9(11)13(20-2)17-14(19)16-10/h7H,3-6H2,1-2H3 |
Clave InChI |
OYKONKGGKFFMDV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NO1)C2=CN3C4=C(CCCC4)C(=NC3=N2)OC |
SMILES canónico |
CC1=NC(=NO1)C2=CN3C4=C(CCCC4)C(=NC3=N2)OC |
Otros números CAS |
106073-01-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



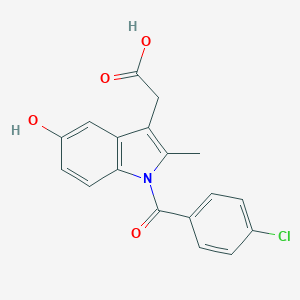
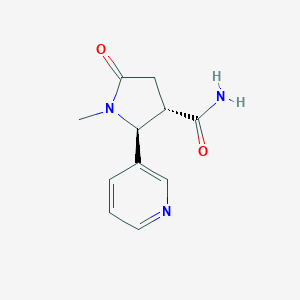
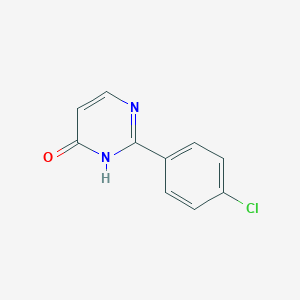
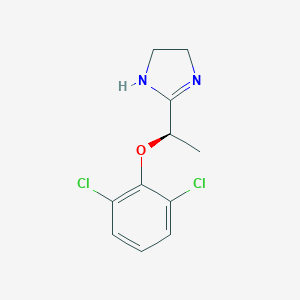
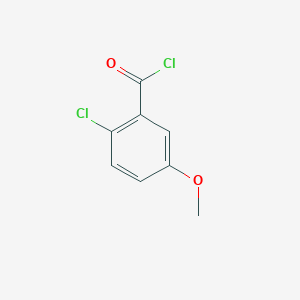
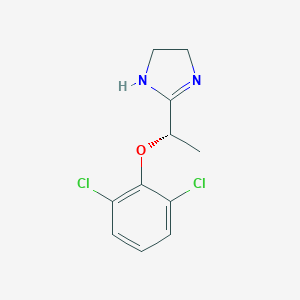
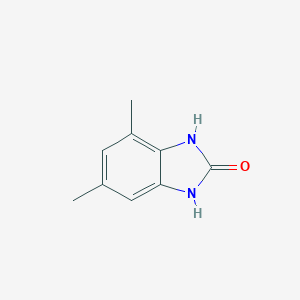
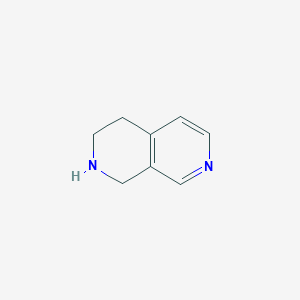
![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
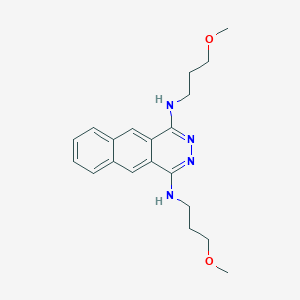
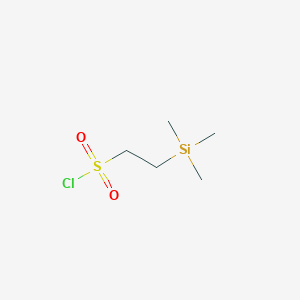
![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)
